Brobactam

Catalog No.
S522061
CAS No.
26631-90-3
M.F
C8H10BrNO3S
M. Wt
280.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brobactam

CAS Number

26631-90-3

Product Name

Brobactam

IUPAC Name

(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C8H10BrNO3S

Molecular Weight

280.14 g/mol

InChI

InChI=1S/C8H10BrNO3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1

InChI Key

DAVPSCAAXXVSFU-ALEPSDHESA-N

SMILES

CC1(C(N2C(S1)C(C2=O)Br)C(=O)O)C

Solubility

Soluble in DMSO

Synonyms

6 beta-bromopenicillanic acid, 6-bromopenicillanic acid, 6-bromopenicillanic acid, potassium salt, (2S-(2alpha,5alpha,6beta))-isomer, 6-bromopenicillanic acid, sodium salt, (2S-(2alpha,5alpha,6beta))-isomer, brobactam

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)Br)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)Br)C(=O)O)C

Description

The exact mass of the compound Brobactam is 278.9565 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Combating Antibiotic-Resistant Bacteria

    Many bacteria have developed enzymes called beta-lactamases that break down beta-lactam antibiotics, rendering them ineffective. Brobactam works by inhibiting these enzymes, allowing beta-lactam antibiotics to function properly against resistant strains. Studies have shown it to be effective against a broad range of bacteria, including those resistant to commonly used antibiotics like piperacillin-tazobactam.

  • Enhancing the Activity of Beta-Lactam Antibiotics

    Brobactam can be combined with beta-lactam antibiotics to create a more potent antibacterial combination. This strategy can broaden the spectrum of activity of the antibiotic and potentially improve treatment outcomes for infections caused by multidrug-resistant bacteria [].

  • Understanding Resistance Mechanisms

    Research on Brobactam can also contribute to the understanding of how bacteria develop resistance to beta-lactam antibiotics. By studying how different bacterial strains interact with Brobactam, scientists can gain valuable insights into the evolution and mechanisms of beta-lactamase production.

Brobactam is a synthetic compound classified as a β-lactamase inhibitor, specifically designed to combat antibiotic resistance by inhibiting enzymes that render β-lactam antibiotics ineffective. Its chemical formula is C8H10BrNO3SC_8H_{10}BrNO_3S, and it contains 24 atoms, including 10 hydrogen atoms, 8 carbon atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . Brobactam exhibits a unique structure that allows it to effectively bind to β-lactamases, enzymes produced by bacteria that hydrolyze β-lactam antibiotics, thereby restoring the efficacy of these critical antimicrobial agents .

Brobactam acts as an irreversible inhibitor of serine-beta-lactamases, a type of enzyme produced by bacteria that can break down beta-lactam antibiotics. The bromine atom in Brobactam's structure forms a covalent bond with the serine residue in the active site of the beta-lactamase enzyme, rendering it inactive []. This allows beta-lactam antibiotics to function effectively against bacteria that would otherwise be resistant due to beta-lactamase production [].

Other Reactions

Information on other relevant chemical reactions involving Brobactam, such as decomposition reactions, is currently limited in publicly available scientific research.

Physical and Chemical Properties

Data on the specific physical and chemical properties of Brobactam, such as melting point, boiling point, and solubility, is not readily available in scientific literature.

Since Brobactam did not progress beyond Phase 1 clinical trials, detailed information on its safety profile is limited. However, due to its structural similarity to penicillin, it is likely to exhibit similar allergic reactions in some individuals [].

Primarily due to its β-lactam structure. It acts as a competitive inhibitor of β-lactamases by covalently binding to the active site of these enzymes. This interaction prevents the hydrolysis of β-lactam antibiotics, allowing them to exert their antibacterial effects. The mechanism involves the formation of a stable enzyme-inhibitor complex, which effectively blocks the enzyme's activity .

Brobactam has demonstrated significant biological activity as a β-lactamase inhibitor. In vitro studies have shown that it possesses 8-50 times higher potency than clavulanic acid against chromosomally-encoded β-lactamases . This enhanced activity makes Brobactam a promising candidate for combination therapies with β-lactam antibiotics, particularly against resistant strains of bacteria.

The compound's antibacterial activity is not limited to its inhibitory effects on β-lactamases; it also shows direct antibacterial properties against various bacterial pathogens. Research indicates that Brobactam can effectively restore the activity of several β-lactam antibiotics in resistant bacterial strains, making it a valuable tool in the fight against antibiotic resistance .

The synthesis of Brobactam involves several chemical steps that typically include:

  • Formation of the Core Structure: The initial step often involves creating a penicillanic acid derivative.
  • Bromination: The introduction of bromine into the structure to form the 6-bromo derivative.
  • Functionalization: Further modifications may be made to enhance its inhibitory properties against β-lactamases.

Specific synthetic routes can vary based on desired derivatives and functional groups added during synthesis. For instance, researchers have reported methods for synthesizing various 6-bromopenicillanic acid derivatives with distinct substituents to optimize their biological activity .

Brobactam's primary application lies in its role as a β-lactamase inhibitor in clinical settings. It is used in combination with β-lactam antibiotics to restore their effectiveness against resistant bacterial strains. This application is particularly vital in treating infections caused by organisms producing extended-spectrum β-lactamases (ESBLs) and other resistant mechanisms.

Additionally, Brobactam is utilized in research settings to study antibiotic resistance mechanisms and develop new therapeutic strategies against resistant infections .

Interaction studies involving Brobactam focus on its ability to inhibit various classes of β-lactamases, including Ambler classes A, C, and D. These studies often employ kinetic assays to measure the inhibition constants and determine the efficacy of Brobactam in restoring the activity of different β-lactams against resistant strains.

Moreover, structural studies using techniques like X-ray crystallography have provided insights into how Brobactam binds at the active site of β-lactamases, revealing critical interactions that contribute to its potency as an inhibitor . Such studies are essential for understanding how modifications to Brobactam's structure could enhance its effectiveness.

Brobactam shares similarities with several other β-lactamase inhibitors. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeMechanism of ActionPotency Against β-Lactamases
Clavulanic Acidβ-LactamIrreversible binding to active siteModerate
Sulbactamβ-LactamCompetitive inhibitionModerate
Tazobactamβ-LactamIrreversible bindingModerate
AvibactamNon-β-Lactam (Diazabicyclooctane)Covalent modification of serine residueHigh
VNRX-5133Boronic Acid DerivativeCompetitive inhibition via boron atomHigh
Brobactamβ-LactamCovalent binding at active site; superior potencyHigh (8-50 times more than clavulanic acid)

Brobactam stands out due to its superior potency compared to traditional inhibitors like clavulanic acid and sulbactam. Its unique structural features allow for more effective binding and inhibition of a broader range of β-lactamases .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

278.95648 g/mol

Monoisotopic Mass

278.95648 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6I6JCF8EOE

Pharmacology

Brobactam is a synthetic inhibitor of beta-lactamases produced by both gram-positive and gram-negative bacteria. Brobactam potentiates the antibacterial activity of ampicillin against a wide range of clinically important bacterial strains which produce beta-lactamase.

MeSH Pharmacological Classification

beta-Lactamase Inhibitors

Other CAS

26631-90-3

Wikipedia

Brobactam

Dates

Modify: 2023-08-15
1: Melchior NH, Keiding J. In-vitro evaluation of ampicillin/brobactam and comparison with other beta-lactam antibiotics. J Antimicrob Chemother. 1991 Jan;27(1):29-40. PubMed PMID: 1646779.
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7: Bedini A, Balsamini C, Di Giacomo B, Tontini A, Citterio B, Giorgi L, Di Modugno E, Tarzia G. Synthesis and biological evaluation of 6-bromo-6-substituted penicillanic acid derivatives as beta-lactamase inhibitors. Farmaco. 2002 Aug;57(8):663-9. PubMed PMID: 12361234.
8: Jastalska D, Lupicki W, Zapaśnik M, Pajchel G, Chojnowski W. [Changes in the sensitivity of clinical strains of Staphylococcus aureus caused by cefamandole, cefoperazone and 6-alpha-bromopenicillanic acid sulfone in vitro]. Pol Tyg Lek. 1987 May 4;42(18):552-6. Polish. PubMed PMID: 2819835.
9: Sirot D, Chanal C, Henquell C, Labia R, Sirot J, Cluzel R. Clinical isolates of Escherichia coli producing multiple TEM mutants resistant to beta-lactamase inhibitors. J Antimicrob Chemother. 1994 Jun;33(6):1117-26. PubMed PMID: 7928805.
10: Loosemore MJ, Cohen SA, Pratt RF. Inactivation of Bacillus cereus beta-lactamase I by 6 beta-bromopenicillanic acid: kinetics. Biochemistry. 1980 Aug 19;19(17):3990-5. PubMed PMID: 6250581.
11: Mariotte-Boyer S, Nicolas-Chanoine MH, Labia R. A kinetic study of NMC-A beta-lactamase, an Ambler class A carbapenemase also hydrolyzing cephamycins. FEMS Microbiol Lett. 1996 Sep 15;143(1):29-33. PubMed PMID: 8807798.
12: Orlek BS, Sammes PG, Knott-Hunziker V, Waley SG. On the chemistry of beta-lactamase inhibition by 6 beta-bromopenicillanic acid. J Chem Soc Perkin 1. 1980;10:2322-9. PubMed PMID: 6253512.
13: Knap AK, Pratt RF. Inactivation of the thiol RTEM-1 beta-lactamase by 6-beta-bromopenicillanic acid. Identity of the primary active-site nucleophile. Biochem J. 1987 Oct 1;247(1):29-33. PubMed PMID: 2825657; PubMed Central PMCID: PMC1148364.
14: Wise R, Andrews JM, Patel N. 6-beta-bromo- and 6-beta-iodo penicillanic acid, two novel beta-lactamase inhibitors. J Antimicrob Chemother. 1981 May;7(5):531-6. PubMed PMID: 6267005.
15: Knott-Hunziker V, Orlek BS, Sammes PG, Waley SG. Kinetics of inactivation of beta-lactamase I by 6 beta-bromopenicillanic acid. Biochem J. 1980 Jun 1;187(3):797-802. PubMed PMID: 6331385; PubMed Central PMCID: PMC1162464.
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17: Joris B, De Meester F, Galleni M, Reckinger G, Coyette J, Frere JM, Van Beeumen J. The beta-lactamase of Enterobacter cloacae P99. Chemical properties, N-terminal sequence and interaction with 6 beta-halogenopenicillanates. Biochem J. 1985 May 15;228(1):241-8. PubMed PMID: 2988516; PubMed Central PMCID: PMC1144975.
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19: Kissmeyer-Nielsen AM. Determination of 6 beta-bromopenicillanic acid (brobactam) in human serum and urine by high-performance liquid chromatography. J Chromatogr. 1988 Apr 29;426(2):425-30. PubMed PMID: 2839533.
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